6-Acetylmorphine 3-O-b-D-Glucuronide
Description
Discovery and Chemical Characterization of 6-Acetylmorphine Glucuronides
The identification of 6-acetylmorphine 3-O-β-D-glucuronide emerged from comprehensive investigations into heroin metabolism during the late 20th century, when analytical chemists began recognizing the importance of phase II metabolites in drug testing protocols. The compound was first characterized as part of broader research efforts to understand the complete metabolic pathway of heroin, particularly focusing on the fate of 6-acetylmorphine, which had already been established as a unique biomarker for heroin use. Early analytical studies revealed that 6-acetylmorphine undergoes glucuronidation at the 3-position hydroxyl group, forming this specific conjugate through the action of UDP-glucuronosyltransferase enzymes.
The chemical structure of 6-acetylmorphine 3-O-β-D-glucuronide was definitively established through advanced spectroscopic techniques, revealing a molecular formula of C₂₅H₂₉NO₁₀ with a molecular weight of 503.50 daltons. The compound's systematic name, (2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-acetoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid, reflects the complex stereochemistry inherent in this morphinane-derived metabolite. The glucuronide moiety attachment at the 3-position represents a critical structural modification that significantly alters the compound's pharmacokinetic properties compared to its parent 6-acetylmorphine molecule.
Research into the formation kinetics of this glucuronide revealed that the conjugation process occurs rapidly following 6-acetylmorphine formation from heroin. The esterase-mediated conversion of heroin to 6-acetylmorphine precedes the glucuronidation step, creating a sequential metabolic pathway that produces this distinctive conjugate. Studies utilizing human liver microsomes demonstrated that the formation of 6-acetylmorphine 3-O-β-D-glucuronide follows enzyme kinetics consistent with UDP-glucuronosyltransferase activity, particularly involving the UGT2B7 isoform, which shows high affinity for morphine-related substrates.
Significance in Analytical and Bioanalytical Chemistry
The analytical significance of 6-acetylmorphine 3-O-β-D-glucuronide extends far beyond its role as a simple metabolite, establishing itself as a cornerstone compound in modern drug testing methodologies. Its identification revolutionized the interpretation of heroin use in biological specimens, providing analytical chemists with a molecular fingerprint that could definitively distinguish heroin administration from other opioid exposures. The compound's unique formation pathway, exclusively arising from heroin metabolism, eliminated the interpretive challenges previously encountered when morphine alone was detected in biological samples.
Advanced liquid chromatography-mass spectrometry techniques have been specifically developed for the detection and quantification of this glucuronide, with selected reaction monitoring protocols targeting the characteristic fragmentation patterns of the molecule. These analytical methods achieve remarkable sensitivity, with limits of quantification typically ranging from 25 to 300 ng/mL depending on the biological matrix and instrumentation employed. The compound's stability in biological fluids and its extended detection window compared to unconjugated 6-acetylmorphine have made it particularly valuable for retrospective drug testing applications.
Bioanalytical method development for 6-acetylmorphine 3-O-β-D-glucuronide has incorporated sophisticated sample preparation techniques, including solid-phase extraction protocols specifically optimized for glucuronide recovery. These methods demonstrate analytical recovery rates between 85 and 98 percent across various biological matrices, including serum, urine, cerebrospinal fluid, and vitreous humor. The compound's detection has become integral to comprehensive opiate testing panels, where it serves as a confirmatory analyte alongside other heroin-specific metabolites.
Position in Metabolite Research Classification
Within the broader context of metabolite research, 6-acetylmorphine 3-O-β-D-glucuronide occupies a unique position as a phase II conjugate derived from a pharmacologically active intermediate metabolite. The compound represents an excellent example of how drug metabolism can create analytical targets that are more informative than parent compounds for forensic and clinical applications. Its classification as a glucuronide conjugate places it within the family of phase II metabolites, which are characterized by enhanced water solubility and facilitating renal elimination pathways.
The metabolite hierarchy in heroin biotransformation positions 6-acetylmorphine 3-O-β-D-glucuronide as a terminal metabolic product, formed after the sequential deacetylation of heroin to 6-acetylmorphine followed by glucuronidation. This positioning is crucial for understanding the temporal relationships between different metabolites and their relative concentrations in biological specimens. Research has demonstrated that the formation of this glucuronide occurs in parallel with the continued metabolism of 6-acetylmorphine to morphine, creating complex metabolic patterns that reflect the timing and magnitude of heroin exposure.
Comparative metabolite studies have revealed that 6-acetylmorphine 3-O-β-D-glucuronide concentrations typically represent a small but consistent fraction of total 6-acetylmorphine-related species in biological samples. The compound's formation appears to be influenced by individual variations in glucuronidation capacity, which can be affected by genetic polymorphisms in UDP-glucuronosyltransferase enzymes and co-administered substances that may inhibit or induce these enzymatic pathways.
Nomenclature Evolution and IUPAC Designation
The nomenclature development for 6-acetylmorphine 3-O-β-D-glucuronide reflects the evolution of chemical naming conventions for complex morphinane derivatives and their conjugated metabolites. Initial designations varied among research groups, with some using simplified terms such as "6-acetylmorphine glucuronide" without specifying the position of conjugation or stereochemistry. The standardization of nomenclature became essential as analytical methods improved and the specific structural characterization of the compound was achieved.
The current IUPAC designation, (2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-acetoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid, provides comprehensive stereochemical information essential for unambiguous identification. This systematic name clearly delineates the attachment of the glucuronic acid moiety at the 3-position of the morphinane nucleus, distinguishing it from potential isomers that could theoretically form at other hydroxyl positions.
The Chemical Abstracts Service registry number 62299-26-7 was assigned to establish a unique identifier for this specific compound, facilitating database searches and regulatory compliance. Alternative designations found in the literature include "6-Acetylmorphine 3-O-β-D-Glucuronide" and "(5α,6α)-6-(Acetyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3-yl β-D-glucopyranosiduronic acid," reflecting different naming conventions employed by various analytical chemistry communities.
Historical Analytical Challenges in Detection and Identification
The historical development of analytical methods for 6-acetylmorphine 3-O-β-D-glucuronide detection presented numerous technical challenges that drove innovations in analytical chemistry methodologies. Early attempts at glucuronide analysis relied heavily on hydrolysis procedures followed by analysis of the released aglycone, but these approaches could not distinguish between different glucuronide conjugates and provided no information about the specific position of conjugation. The development of direct analysis methods became essential for accurate identification and quantification of this specific metabolite.
Initial mass spectrometric approaches faced significant challenges in achieving adequate sensitivity and selectivity for this polar metabolite. The compound's tendency to undergo in-source fragmentation under traditional ionization conditions required careful optimization of analytical parameters. Early electrospray ionization methods needed extensive development to achieve stable ionization of the glucuronide without excessive fragmentation that would compromise analytical specificity.
Sample preparation presented another significant hurdle, as traditional extraction methods optimized for non-polar opiates showed poor recovery for glucuronide conjugates. The development of mixed-mode solid-phase extraction cartridges specifically designed for polar metabolites was crucial for achieving acceptable analytical recovery. These methods required careful pH optimization and selection of appropriate elution solvents to maximize glucuronide recovery while minimizing matrix interferences.
The stability of 6-acetylmorphine 3-O-β-D-glucuronide in biological samples presented additional analytical challenges, particularly in forensic applications where samples might be stored for extended periods before analysis. Research into optimal storage conditions and the use of stabilizing agents became necessary to ensure reliable analytical results. Studies revealed that certain storage conditions could lead to degradation of the glucuronide conjugate, potentially affecting the interpretation of analytical findings in forensic cases.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-acetyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO10/c1-10(27)33-15-6-4-12-13-9-11-3-5-14(20-16(11)25(12,22(15)35-20)7-8-26(13)2)34-24-19(30)17(28)18(29)21(36-24)23(31)32/h3-6,12-13,15,17-19,21-22,24,28-30H,7-9H2,1-2H3,(H,31,32)/t12-,13+,15-,17-,18-,19+,21-,22-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGOKLDIYZEHHQ-DSPHSEFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746950 | |
| Record name | (5alpha,6alpha)-6-(Acetyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62299-26-7 | |
| Record name | (5alpha,6alpha)-6-(Acetyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Synthetic Protocols and Conditions
-
- Starting Material: 6-Acetylmorphine (6-acetylmorphine or 6-MAM) is used as the aglycone.
- Glucuronide Donor: Activated glucuronic acid derivatives such as glucuronyl bromide or trichloroacetimidate derivatives are employed.
- Reaction Conditions:
- Anhydrous solvents (e.g., dimethylformamide, dichloromethane).
- Use of dry reagents and inert atmosphere to prevent hydrolysis.
- Controlled temperature (often 0°C to room temperature).
- Protection of other hydroxyl groups may be necessary to ensure selective glucuronidation at the 3-OH position.
- Purification: Thin-layer chromatography (TLC) and column chromatography are used to isolate the desired glucuronide.
- Characterization: TLC Rf values, UV spectroscopy, and infrared spectroscopy confirm the glucuronide formation.
-
- Incubation of 6-acetylmorphine with UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes (often from liver microsomes or recombinant sources).
- Optimal pH and temperature conditions (typically pH 7.4, 37°C).
- Reaction time varies from minutes to hours depending on enzyme source and concentration.
- Post-reaction purification involves solid-phase extraction and chromatographic techniques.
- Enzymatic preparation yields biologically relevant β-D-glucuronides suitable for analytical standards.
Analytical Validation and Yield Data
Research Findings and Notes
- The chemical synthesis of morphine glucuronides has been historically challenging due to low yields and side reactions; however, modifications such as using excess glucuronide derivatives and maintaining dry, dim light conditions have improved yields significantly.
- Attempts to introduce side chains at C-6 by radical coupling reactions have failed, emphasizing the need for alternative synthetic strategies like Wittig reactions or enzymatic methods.
- Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify glucuronides including 6-acetylmorphine 3-O-β-D-glucuronide in biological samples, underscoring the importance of having pure synthetic standards.
- The enzymatic glucuronidation pathway is crucial for producing the β-D-glucuronide conjugates found in vivo and is often mimicked in vitro for standard preparation.
Chemical Reactions Analysis
Metabolic Pathways of 6-Acetylmorphine
Heroin is rapidly deacetylated to 6-AM via esterase enzymes, which is further metabolized to morphine (Fig. 1) . 6-AM is pharmacologically active and critical to heroin’s effects, but its glucuronide derivatives remain less well-characterized. Key findings:
-
Hydrolysis : 6-AM converts to morphine primarily via liver carboxylesterases (CES1/2), a process susceptible to inhibition by heroin production byproducts (e.g., Compound 3) .
-
Glucuronidation : Morphine is glucuronidated at the 3- or 6-position via UGT2B7/UGT1A1, yielding morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) . While 6-AM itself is not directly glucuronidated in standard pathways, atypical metabolism under specific conditions (e.g., enzyme inhibition) may allow for alternative conjugation.
Enzymatic Interactions and Inhibition
The conversion of 6-AM to morphine is modulated by:
Inhibition of CES prolongs 6-AM’s presence, theoretically increasing opportunities for glucuronidation at the 3-position if competing pathways are saturated .
Synthetic Routes for Glucuronide Derivatives
Though direct synthesis of 6-Acetylmorphine 3-O-β-D-Glucuronide is undocumented, analogous methods for morphine glucuronides provide insight:
-
M6G Synthesis : Uses 3-acetyl morphine and methyl 1α-bromo-3,4,5-tri-O-acetylglucuronate, followed by hydrolysis .
-
Selectivity : Orthoester intermediates (e.g., methyl 1α,2-ethylorthopivalate-3,4-di-O-pivaloylglucuronate) improve β-selectivity in glucuronide formation .
Analytical Detection and Cross-Reactivity
6-AM and its metabolites are identified via:
-
LC-MS/MS : Distinguishes 6-AM from morphine and glucuronides with a detection limit of 0.5 ng/mL .
-
Immunoassays : CEDIA® Heroin Metabolite Assay detects 6-AM via β-galactosidase reactivation, showing minimal cross-reactivity with M3G/M6G (<0.01%) .
Pharmacological Implications
-
Toxicity Risk : Retained 6-AM due to CES inhibition may enhance heroin’s potency and overdose risk .
-
Chronic Use : Altered UGT activity in heroin users increases M6G synthesis, potentially exacerbating respiratory depression .
Key Data Table: Metabolite Ratios in Heroin Exposure
| Metabolite | Typical Ratio (Heroin vs. Abstinence) | Significance |
|---|---|---|
| 6-AM : Morphine | >0.26 (atypical) | Indicates recent heroin use |
| M3G : M6G | 6:1 – 8:1 | Reflects UGT2B7 activity |
Scientific Research Applications
Toxicological Analysis
Role as a Biomarker for Heroin Use
6-AM is a unique biomarker for heroin use, typically found in urine at concentrations of about 1-3% compared to total morphine levels. Its detection is critical for confirming heroin consumption, especially in forensic toxicology and drug testing contexts. Studies indicate that the presence of 6-AM can differentiate between heroin use and other opiate sources, aiding in accurate interpretation of drug tests .
Analytical Techniques
The analysis of 6-AM involves sophisticated methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the quantification of this metabolite alongside other opioids like morphine and codeine. Such techniques have been validated for their effectiveness in postmortem analyses, where distinguishing between various opiate-related deaths is essential .
Forensic Applications
Postmortem Toxicology
In forensic investigations, the quantification of 6-AM helps establish timelines and patterns of drug use prior to death. For instance, studies have shown that metabolic ratios involving 6-AM can indicate periods of abstinence or continuous use of heroin, providing insights into the circumstances surrounding an individual's death . The analysis of urine and blood samples for 6-AM can reveal significant differences in metabolic pathways that are crucial for determining causes of death in suspected overdose cases.
Case Studies
A notable case involved twins with a history of opiate abuse who exhibited atypical urinary excretion patterns, with significantly elevated levels of 6-AM compared to morphine. This finding highlights the importance of understanding individual metabolic responses to heroin and the implications for treatment and monitoring .
Clinical Diagnostics
Urinary Drug Testing
In clinical settings, the measurement of 6-AM is vital for interpreting urine drug tests accurately. The presence of 6-AM alongside morphine can indicate recent heroin use rather than exposure to other opiates or poppy seeds. This specificity is crucial for healthcare providers managing patients with substance use disorders .
Guidelines for Interpretation
Recent guidelines emphasize the need to analyze both 6-AM and morphine-3-glucuronide (M3G) during drug testing to facilitate better interpretation of results. In cases where M3G levels are low but 6-AM is present, it may suggest recent heroin intake rather than chronic use or alternative sources .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Toxicology | Serves as a biomarker for heroin use; aids in differentiating heroin from other opiates. |
| Forensic Science | Assists in postmortem analyses; helps determine timelines and patterns of drug use prior to death. |
| Clinical Diagnostics | Enhances accuracy in urine drug testing; informs treatment decisions based on recent substance use. |
| Analytical Techniques | Utilizes LC-MS/MS for quantification; validated methods improve reliability in various testing scenarios. |
Mechanism of Action
The mechanism of action of 6-Acetylmorphine 3-O-b-D-Glucuronide involves its role as a metabolite of heroin. Once heroin is metabolized to 6-acetylmorphine, it is further glucuronidated to form 6-Acetylmorphine 3-O-b-D-Glucuronide. This compound does not exert significant pharmacological effects itself but serves as a marker for heroin metabolism. The primary molecular targets are the enzymes involved in glucuronidation, such as glucuronosyltransferases .
Comparison with Similar Compounds
Morphine Glucuronides (M3G vs. M6G)
Structural Differences :
- M3G : Glucuronic acid conjugated at the 3-hydroxyl group of morphine.
- M6G : Conjugation at the 6-hydroxyl group.
- 6-AM-3G : Combines 6-AM’s acetyl group at the 6-position with glucuronidation at the 3-position.
Pharmacodynamic Activity :
- M6G : Potent μ-opioid receptor agonist (200× morphine’s affinity) with significant analgesic contributions (85–97% of morphine’s effect) ().
- M3G : Lacks opioid receptor binding; exhibits neurotoxic effects unrelated to opioid pathways ().
- 6-AM-3G : Presumed inactive due to glucuronidation at the 3-position, analogous to M3G.
- Blood-Brain Barrier (BBB) Permeability: Compound BBB Permeability (PS, µL/min/g) CNS Activity Morphine 3.52 High M6G 0.11 Low (but potent once absorbed) M3G 0.14 None 6-AM Not quantified (lipophilic) High 6-AM-3G Likely ≤ M3G None M6G’s low BBB permeability is offset by its high receptor affinity, while 6-AM-3G’s polar structure likely restricts CNS entry ().
Heroin Metabolites: 6-AM vs. Morphine
- Pharmacokinetics: Heroin: Rapidly converts to 6-AM (t½ = 2–4 min) and then to morphine (t½ = 30 min for 6-AM) (). 6-AM: Retains reinforcing effects similar to heroin (self-administration studies) but shorter-lived (). 6-AM-3G: Likely a minor metabolite, excreted renally without psychoactive effects.
- Receptor Mechanisms: Heroin and 6-AM activate a unique μ-opioid receptor subtype distinct from morphine, as shown by antisense mapping and cross-tolerance studies ().
Codeine and Hydromorphone Glucuronides
Codeine-6-glucuronide (C6G) :
Hydromorphone-3-glucuronide (H3G) :
Analytical Detection and Metabolic Pathways
Detection Methods
| Compound | Matrix | Method (LOD/LOQ) | Key Reference |
|---|---|---|---|
| 6-AM-3G | Urine/Blood | LC-MS/MS (30 ng/mL) | |
| M3G/M6G | CSF/Plasma | HPLC (0.14–0.11 µL/min/g) | |
| 6-AM | Sweat | LC-Fluorometry (1.0 ng/patch) |
6-AM-3G is detectable in biological matrices but requires specialized methods due to low abundance ().
Renal Handling
- M3G/M6G : Undergo tubular reabsorption (CLur/GFR: M3G = 0.90; M6G = 0.67), prolonging systemic exposure ().
- 6-AM-3G : Likely excreted renally without reabsorption, similar to M3G.
Clinical and Forensic Implications
- Heroin Abuse Detection : 6-AM is a short-lived biomarker; 6-AM-3G may serve as a secondary marker in urine ().
- Analgesic Efficacy : M6G’s dominance in morphine’s effects highlights the importance of glucuronidation position ().
- Toxicity : M3G and 6-AM-3G lack opioid activity but may contribute to off-target effects (e.g., neuroexcitation) ().
Q & A
Q. How can 6-acetylmorphine (6-AM) and its glucuronide metabolites be reliably detected in biological samples?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting 6-AM and its metabolites. Protein precipitation with acetonitrile or solid-phase extraction (SPE) is used to isolate analytes from urine, blood, or cerebrospinal fluid. For example, LC-APCI-MS achieves a linear dynamic range of 25–4000 ng/mL for morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) in urine, with a lower limit of quantification (LLOQ) of 2 ng/mL for 6-AM .
Q. Why is 6-acetylmorphine considered a specific biomarker for heroin use?
Methodological Answer: 6-AM is a unique metabolite of heroin hydrolysis and is absent in morphine or codeine metabolism. Its detection in urine (up to 24 hours post-exposure) confirms heroin intake. Immunochemical screening followed by LC-MS/MS confirmation minimizes false positives. Studies show 82% sensitivity for heroin detection when 6-AM is included in analyte panels .
Q. How do storage conditions affect the stability of 6-AM and its glucuronides in biological samples?
Methodological Answer: Morphine and its glucuronides are stable in fresh blood/plasma at 4°C for ≤6 months. Postmortem samples require storage at −20°C to prevent hydrolysis of glucuronides to free morphine. Degradation follows pseudo first-order kinetics for thermal decomposition (e.g., at 40°C) and second-order kinetics for photodegradation in plasma .
Advanced Research Questions
Q. What experimental designs address contradictions in tissue-specific distribution of 6-AM and its metabolites?
Methodological Answer: Discrepancies in liver vs. urine detection (e.g., 6-AM traces in liver but not in embedded tissues) require parallel analysis of fresh and archived samples. For example, histological paraffin-embedded blocks from forensic cases showed 6-AM detection in only 2/5 archived liver samples, linked to high morphine concentrations. LC-MS/MS validation across matrices (urine, CSF, blood) improves data reliability .
Q. How does morphine-6-glucuronide (M6G) contribute to analgesia despite its presumed low blood-brain barrier (BBB) permeability?
Methodological Answer: M6G’s folded conformers mask polar groups, enhancing lipophilicity and BBB penetration. Pharmacokinetic modeling shows M6G contributes ~85–97% of morphine’s analgesic effect via µ-opioid receptor activation. Free cerebrospinal fluid (CSF) concentrations corrected for receptor binding affinity (M6G: 96.6% AUC contribution after oral morphine) validate its dominance .
Q. What methodological challenges arise in quantifying 6-AM and M6G in patients with renal impairment?
Methodological Answer: Renal insufficiency causes M6G accumulation, necessitating adjusted LC-MS/MS protocols to account for prolonged half-lives. Studies recommend monitoring free (unbound) M6G in CSF rather than total plasma levels. Hemodialysis patients require pre- and post-dialysis sampling to avoid overestimating M6G’s contribution to toxicity .
Q. How can conformational studies of glucuronides inform experimental design for opioid receptor binding assays?
Methodological Answer: Molecular dynamics simulations reveal M6G’s extended (hydrophilic) and folded (lipophilic) conformers. Folded conformers dominate in lipid-rich environments (e.g., cell membranes), enhancing receptor access. Force-field calculations guide in vitro assays using artificial membranes or µ-receptor transfected cells to mimic in vivo conditions .
Key Methodological Recommendations
- For Forensic Studies : Prioritize 6-AM detection in urine with LC-MS/MS (LLOQ: 2 ng/mL) to confirm heroin use .
- For Pharmacokinetic Studies : Use AUC-adjusted free CSF concentrations of M6G in renal impairment models .
- For Conformational Studies : Apply quantum mechanical calculations to predict glucuronide membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
